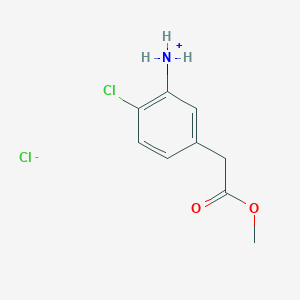
2-Chloro-5-(2-methoxy-2-oxoethyl)benzenaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride: is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ammonium chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the methoxy and oxo-ethyl groups through nucleophilic substitution reactions. The final step involves the formation of the ammonium chloride group under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and substitution reactions, often using catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo-ethyl group, converting it into an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in certain reactions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to study biochemical pathways and molecular mechanisms.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Benzoyl chloride, 2-methoxy-
Comparison: Compared to similar compounds, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is unique due to its specific combination of functional groups. This uniqueness gives it distinct reactivity and potential applications that are not shared by its analogs. For example, the presence of the ammonium chloride group may enhance its solubility in water, making it more suitable for certain biological applications.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
[2-chloro-5-(2-methoxy-2-oxoethyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-6-2-3-7(10)8(11)4-6;/h2-4H,5,11H2,1H3;1H |
Clave InChI |
VPMJZMSCXJOHMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















